molecular formula C18H18N2O2 B6055837 N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide

N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide

Katalognummer B6055837
Molekulargewicht: 294.3 g/mol
InChI-Schlüssel: VZUWRKYCZWYIQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a non-receptor tyrosine kinase that is primarily expressed in hematopoietic cells and plays a crucial role in the signaling pathways of cytokine receptors, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. CP-690,550 was developed as a potential treatment for autoimmune diseases, such as rheumatoid arthritis and psoriasis, as well as for the prevention of organ transplant rejection.

Wirkmechanismus

N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide inhibits JAK3 by binding to the ATP-binding site of the kinase domain, preventing the phosphorylation and activation of downstream signaling molecules, including signal transducer and activator of transcription (STAT) proteins. This leads to the suppression of cytokine signaling and the reduction of inflammation.
Biochemical and Physiological Effects:
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide has been shown to have a selective and potent inhibitory effect on JAK3, with minimal effects on other JAK family members. This specificity is important in minimizing off-target effects and reducing toxicity. N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide has also been shown to have a long half-life and good oral bioavailability, making it a promising candidate for oral administration.

Vorteile Und Einschränkungen Für Laborexperimente

N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide has several advantages for laboratory experiments, including its specificity for JAK3, its potency, and its oral bioavailability. However, its limitations include its high cost and the potential for off-target effects at high concentrations.

Zukünftige Richtungen

There are several potential future directions for research on N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide. These include the investigation of its potential therapeutic applications in other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease, as well as in cancer. Additionally, further studies on the mechanism of action of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide and its effects on immune cell function may provide insights into the development of new immunomodulatory therapies.

Synthesemethoden

The synthesis of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide involves several steps, including the reaction of 2-methyl-3-nitrobenzoic acid with cyclopropylamine to form N-(2-methyl-3-nitrobenzoyl)cyclopropanecarboxamide. This compound is then reduced to N-(2-methyl-3-aminobenzoyl)cyclopropanecarboxamide, which is subsequently reacted with 3-chloro-N-(2-cyano-3-methylphenyl)benzamide to form N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide.

Wissenschaftliche Forschungsanwendungen

N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has been shown to be effective in reducing inflammation and preventing organ transplant rejection in animal models. In clinical trials, N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide has demonstrated significant efficacy in the treatment of rheumatoid arthritis and psoriasis, and has been approved by the US Food and Drug Administration (FDA) for the treatment of rheumatoid arthritis.

Eigenschaften

IUPAC Name

N-[3-(cyclopropanecarbonylamino)-2-methylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-12-15(19-17(21)13-6-3-2-4-7-13)8-5-9-16(12)20-18(22)14-10-11-14/h2-9,14H,10-11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUWRKYCZWYIQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2CC2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.